molecular formula C17H12FN5O4 B2867550 methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 893936-69-1

methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B2867550
CAS No.: 893936-69-1
M. Wt: 369.312
InChI Key: PBOIJBIXQYVAQL-UHFFFAOYSA-N
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Description

methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyrimidine core, and a furan-2-carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazolopyrimidine core.

    Attachment of the furan-2-carboxylate moiety: This is usually done through esterification reactions, where the furan-2-carboxylate group is attached to the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where different substituents can be introduced.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the furan-2-carboxylate moiety can influence its solubility and stability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O4/c1-26-17(25)13-6-5-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIJBIXQYVAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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